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molecular formula C19H18O6 B8683213 7-Butyl-3-hydroxy-2-(3,4,5-trihydroxy-phenyl)-chromen-4-one CAS No. 649551-45-1

7-Butyl-3-hydroxy-2-(3,4,5-trihydroxy-phenyl)-chromen-4-one

Cat. No. B8683213
M. Wt: 342.3 g/mol
InChI Key: AHWFIKQNABNCMK-UHFFFAOYSA-N
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Patent
US07601754B2

Procedure details

To a stirring solution of 39d (0.389 g, 1 mmol) in dichloromethane (15 ml) under Ar was added boron tribromide in dichloromethane (1.0M, 5.0 ml, 5 mmol, 4.9 equ). The mixture was then stirred for 18 hours. Methanol (5 ml) was then added. The reaction was heated to reflux for 2 hours, then concentrated in vacuo to give a brown solid. Water (25 ml) was added and the mixture sonicated then extracted into ethyl acetate (3×). The organic layer was washed with brine then dried (MgSO4) and concentrated in vacuo to give 9d (0.302 g, 77%) as a brown solid.
Name
39d
Quantity
0.389 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Yield
77%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:18](=[O:19])[C:17]2[C:12](=[CH:13][C:14]([CH2:20][CH2:21][CH2:22][CH3:23])=[CH:15][CH:16]=2)[O:11][C:10]=1[C:24]1[CH:29]=[C:28]([O:30]C)[C:27]([O:32]C)=[C:26]([O:34]C)[CH:25]=1)C1C=CC=CC=1.B(Br)(Br)Br.CO.O>ClCCl>[CH2:20]([C:14]1[CH:13]=[C:12]2[C:17]([C:18](=[O:19])[C:9]([OH:8])=[C:10]([C:24]3[CH:29]=[C:28]([OH:30])[C:27]([OH:32])=[C:26]([OH:34])[CH:25]=3)[O:11]2)=[CH:16][CH:15]=1)[CH2:21][CH2:22][CH3:23]

Inputs

Step One
Name
39d
Quantity
0.389 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(OC2=CC(=CC=C2C1=O)CCCC)C1=CC(=C(C(=C1)OC)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
the mixture sonicated
EXTRACTION
Type
EXTRACTION
Details
then extracted into ethyl acetate (3×)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CCC)C1=CC=C2C(C(=C(OC2=C1)C1=CC(=C(C(=C1)O)O)O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.302 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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